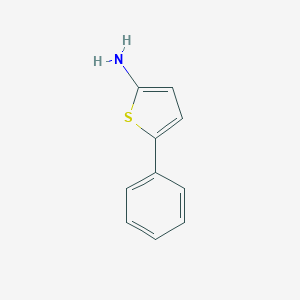

5-Phenylthiophen-2-amine

Vue d'ensemble

Description

5-Phenylthiophen-2-amine is a synthetic compound belonging to the class of phenylthiophenes It is characterized by a thiophene ring substituted with a phenyl group at the 5-position and an amine group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the effective methods for synthesizing 5-Phenylthiophen-2-amine involves the hydroxyalkylation of this compound using α-trifluoromethyl ketones. This reaction proceeds through an electrophilic aromatic substitution mechanism and can be carried out under neutral conditions without the need for metal or catalyst . The reaction typically involves refluxing the reactants in dry toluene under an inert atmosphere until the substrate is completely consumed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route using α-trifluoromethyl ketones provides a scalable and efficient approach that could be adapted for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-Phenylthiophen-2-amine undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Oxidation and Reduction:

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include α-trifluoromethyl ketones, and the reaction is carried out in dry toluene under reflux conditions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from the electrophilic aromatic substitution reaction of this compound with α-trifluoromethyl ketones are trifluoromethyl hydroxyalkylated derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

5-Phenylthiophen-2-amine serves as a valuable scaffold for designing drugs with potential biological activities. The compound's structure is conducive to modifications that can enhance its pharmacological properties. Notably, derivatives of this compound have been investigated for their activity against various pathogens, including Mycobacterium tuberculosis and hepatitis B virus replication inhibitors . The 2-aminothiophene moiety is prevalent in FDA-approved drugs, suggesting that compounds like this compound can provide insights into new therapeutic agents.

Materials Science

In materials science, thiophene derivatives, including this compound, are integral in developing organic semiconductors and devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound's ability to undergo site-selective electrophilic aromatic substitution reactions without catalysts makes it particularly valuable for synthesizing new materials with tailored electronic properties .

Biological Research

The compound can be utilized as a probe to study various biological pathways and molecular targets. Its reactivity allows researchers to explore cellular effects and biochemical pathways, potentially impacting cell signaling and gene expression. Studies have suggested that its derivatives might influence cellular metabolism, making it a subject of interest in cancer research and other fields focusing on cellular function.

Case Study 1: Antimicrobial Activity

Research has shown that certain derivatives of this compound exhibit antimicrobial activity against several fungi and bacteria. For example, specific modifications to the compound have resulted in enhanced efficacy against Candida albicans and Aspergillus fumigatus, highlighting its potential as a lead compound in the development of antifungal agents .

Case Study 2: Organic Electronics

A study demonstrated the effectiveness of tris[4-(5-phenylthiophen-2-yl)phenyl]amine in bulk heterojunction photovoltaic cells. This application showcases the compound's role in improving the efficiency of solar cells by optimizing electron transport layers, indicating its potential for renewable energy technologies .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves methods such as hydroxyalkylation using α-trifluoromethyl ketones through electrophilic aromatic substitution. This approach allows for high yields under neutral conditions without the need for metal catalysts, making it an efficient method for producing this compound at scale .

| Synthetic Method | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Hydroxyalkylation via Electrophilic Substitution | α-Trifluoromethyl ketones | Neutral conditions | Good to excellent |

Mécanisme D'action

The mechanism of action of 5-Phenylthiophen-2-amine involves its interaction with specific molecular targets and pathways. For example, derivatives of 2-aminothiophene have been shown to target enzymes such as Ag85 in Mycobacterium tuberculosis . The compound’s amine group allows it to participate in various biochemical reactions, potentially leading to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-5-phenylthiophene-3-carbonitrile

- Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

- Methyl 2-amino-5-phenylthiophene-3-carboxylate

Uniqueness

5-Phenylthiophen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo site-selective electrophilic aromatic substitution without the need for catalysts or metals makes it a valuable compound for synthetic chemistry .

Activité Biologique

5-Phenylthiophen-2-amine is a synthetic compound belonging to the phenylthiophene class, characterized by a thiophene ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a thiophene ring, which is known for its reactivity and ability to participate in various chemical reactions, particularly electrophilic aromatic substitutions.

This compound exhibits biological activity primarily through its interactions with various cellular pathways. The compound features a 2-aminothiophene moiety, which is prevalent in many FDA-approved drugs and is associated with diverse biological effects. The mechanism of action involves:

- Electrophilic Aromatic Substitution : The compound undergoes site-selective electrophilic aromatic substitution, particularly at the C3 atom of the thiophene ring, allowing for modifications that can enhance its biological properties .

- Hydroxyalkylation Reactions : It can participate in hydroxyalkylation reactions, which are significant for introducing functional groups that may alter its pharmacological profile.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- High Gastrointestinal Absorption : This property suggests that the compound can be effectively absorbed when administered orally.

- Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier (BBB) opens avenues for potential central nervous system applications.

Cellular Effects

Research indicates that this compound may influence cell function by impacting:

- Cell Signaling Pathways : It could modulate various signaling pathways, potentially affecting gene expression and cellular metabolism.

- Gene Expression : The compound's interaction with cellular components may lead to alterations in gene expression profiles, which can have downstream effects on cell behavior.

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:

- Trifluoromethyl Hydroxyalkylation : A novel catalyst-free method was developed for the trifluoromethyl hydroxyalkylation of this compound using α-trifluoromethyl ketones. This method enhances the chemical diversity of derivatives, which are crucial for medicinal chemistry applications .

- Biological Evaluation : Research has demonstrated that derivatives of this compound exhibit potential anticancer activities in cellular models. These studies included assessments of cytotoxicity and mechanisms underlying their effects on cancer cells .

Comparative Biological Activity Table

Note: IC50 values represent the concentration required to inhibit a biological process by half.

Propriétés

IUPAC Name |

5-phenylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBJFUYQLLNSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276415 | |

| Record name | 5-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-85-5 | |

| Record name | 5-phenylthiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the reported reaction with 5-phenylthiophen-2-amine unique compared to previous methods?

A1: The research highlights a novel, catalyst-free method for the site-selective hydroxyalkylation of this compound using α-trifluoromethyl ketones []. This is significant because previous methods often required:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.